molecular formula C12H14O B1515470 1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one CAS No. 71305-89-0

1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one

Cat. No.: B1515470
CAS No.: 71305-89-0
M. Wt: 174.24 g/mol
InChI Key: MDFATIDEXXOYPV-MRVPVSSYSA-N
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Description

1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one is a chemical compound that belongs to the class of azulenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one typically involves the cyclization of appropriate precursors under specific conditions. Common methods may include:

    Cyclization Reactions: Using cyclization agents such as acids or bases to form the azulenone ring.

    Reduction Reactions: Employing reducing agents to achieve the dihydro form.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Synthesis: Implementing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Further reduction to more saturated derivatives.

    Substitution: Reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield more oxidized azulenone derivatives.

    Reduction: Could produce more saturated compounds.

    Substitution: Results in various substituted azulenones.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its biological activity and potential therapeutic effects.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one involves its interaction with molecular targets and pathways. This could include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Azulenone Derivatives: Other compounds with similar azulenone structures.

    Dihydroazulenes: Compounds with dihydroazulene cores.

Uniqueness

1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one is unique due to its specific substitution pattern and potential applications. Its distinct structure may confer unique chemical and biological properties compared to other azulenone derivatives.

Properties

CAS No.

71305-89-0

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(1R)-1,4-dimethyl-2,3-dihydro-1H-azulen-6-one

InChI

InChI=1S/C12H14O/c1-8-3-5-12-9(2)7-10(13)4-6-11(8)12/h4,6-8H,3,5H2,1-2H3/t8-/m1/s1

InChI Key

MDFATIDEXXOYPV-MRVPVSSYSA-N

SMILES

CC1CCC2=C1C=CC(=O)C=C2C

Isomeric SMILES

C[C@@H]1CCC2=C1C=CC(=O)C=C2C

Canonical SMILES

CC1CCC2=C1C=CC(=O)C=C2C

melting_point

98-99°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one
Reactant of Route 2
1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one
Reactant of Route 3
1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one
Reactant of Route 4
1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one
Reactant of Route 5
1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one
Reactant of Route 6
1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one

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